molecular formula C7H10ClF2N3 B1484889 1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride CAS No. 2097965-24-5

1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride

Cat. No.: B1484889
CAS No.: 2097965-24-5
M. Wt: 209.62 g/mol
InChI Key: PPAOBXVJZHYDST-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an azetidine ring, a pyrazole ring, and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The difluoromethyl group can be introduced using reagents such as difluoromethylating agents under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(Azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound may serve as a tool in biological studies to investigate enzyme inhibition or receptor binding.

  • Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting various diseases.

  • Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(azetidin-3-yl)-4-(difluoromethyl)-1H-pyrazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism of action would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride

  • 1-(tert-Butoxycarbonyl)azetidin-3-yl trifluoroborate

  • 1-(Azetidin-3-yl)-1H-pyrazole-3-carboxylic acid

This compound's unique structure and reactivity make it a valuable tool in scientific research and potential industrial applications. Further studies and developments may uncover additional uses and benefits of this intriguing chemical entity.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-(difluoromethyl)pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3.ClH/c8-7(9)5-1-11-12(4-5)6-2-10-3-6;/h1,4,6-7,10H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAOBXVJZHYDST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=C(C=N2)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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